5',5''-Bis(4-carboxyphenyl)-2',2'',4',4'',6',6''-hexamethyl-[1,1':3',1'':3'',1'''-quaterphenyl]-4,4'''-dicarboxylic acid
Overview
Description
This usually includes the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, and stability.Scientific Research Applications
Supramolecular Liquid-Crystalline Networks
A key application of similar dicarboxylic acids is in the creation of supramolecular liquid-crystalline networks. Researchers have developed such networks by self-assembling multifunctional hydrogen-bond donor and acceptor molecules, leading to the formation of liquid-crystalline network structures. These structures display phases like smectic A and nematic, indicative of their potential utility in advanced material applications (Kihara et al., 1996).
Metal–Organic Frameworks (MOFs)
Dicarboxylic acids similar to the one have been used to construct a variety of novel metal–organic frameworks (MOFs). These MOFs feature different structures, including 1D, 2D, and 3D frameworks, demonstrating the versatility of these compounds in creating diverse molecular architectures. The coordination modes and structural characteristics significantly influence the construction of these complexes, highlighting their potential in designing targeted molecular structures (Sun et al., 2010).
Synthesis and Characterization of Poly (ester-imide)s
Another significant application is in the synthesis and characterization of new diacid monomers and poly (ester-imide)s. These compounds exhibit excellent solubility in polar aprotic solutions due to the presence of flexible groups in the polymer backbone. Additionally, they demonstrate superior thermal stability, with decomposition temperatures around 700 to 800°C, making them suitable for high-temperature applications (Kamel et al., 2019).
Molecular Recognition and Binding
These types of dicarboxylic acids have also been studied for their role in molecular recognition and binding. For instance, they have been used to create bis-phenylureas that can bind dicarboxylate salts through multiple hydrogen bonds. The binding affinities and association constants obtained from such studies are critical for understanding molecular interactions in various chemical and biological systems (Jeong et al., 1996).
Safety And Hazards
This involves studying the toxicity of the compound and the precautions that need to be taken while handling it.
Future Directions
This involves identifying areas where further research is needed, such as finding new synthesis methods, studying new reactions, or finding new applications for the compound.
I hope this helps! If you have any other questions, feel free to ask.
properties
IUPAC Name |
4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H38O8/c1-23-37(29-7-15-33(16-8-29)43(47)48)25(3)41(26(4)38(23)30-9-17-34(18-10-30)44(49)50)42-27(5)39(31-11-19-35(20-12-31)45(51)52)24(2)40(28(42)6)32-13-21-36(22-14-32)46(53)54/h7-22H,1-6H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJFLVSTXVUAGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C(=O)O)C)C3=C(C(=C(C(=C3C)C4=CC=C(C=C4)C(=O)O)C)C5=CC=C(C=C5)C(=O)O)C)C)C6=CC=C(C=C6)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H38O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5',5''-Bis(4-carboxyphenyl)-2',2'',4',4'',6',6''-hexamethyl-[1,1':3',1'':3'',1'''-quaterphenyl]-4,4'''-dicarboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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